

Application Notes and Protocols for In Vivo Animal Studies with E7090 Succinate

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Compound of Interest

Compound Name: E7090 succinate

Cat. No.: B3324503

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of **E7090 succinate**, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The following sections detail recommended dosages, experimental protocols for efficacy studies in xenograft models, and key signaling pathways affected by E7090.

Introduction to E7090

E7090 is an orally available small molecule inhibitor of FGFR1, 2, and 3 tyrosine kinases. Genetic alterations in the FGF/FGFR signaling pathway, such as gene amplification, fusions, or mutations, are implicated in the pathogenesis of various cancers.[1][2] E7090 selectively targets these aberrant FGFRs, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival. Preclinical studies have demonstrated significant anti-tumor activity of **E7090 succinate** in various cancer models harboring FGFR genetic alterations.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of **E7090 succinate** in preclinical animal models.

Table 1: **E7090 Succinate** Dosage in Murine Xenograft Models

Cell Line	Cancer Type	Animal Model	Dosage Range (mg/kg)	Administration Route	Dosing Schedule	Reference
SNU-16	Gastric Cancer	BALB/c nude mice	6.25 - 50	Oral	Once daily	
NCI-H1581	Lung Cancer	Nude mice	25 - 50	Oral	Once daily	
DMS114	Small Cell Lung Cancer	Nude mice	25 - 50	Oral	Once daily	
RT112/84	Bladder Cancer	Nude mice	12.5 - 50	Oral	Once daily	
MFM223	Breast Cancer	Nude mice	25 - 50	Oral	Once daily	

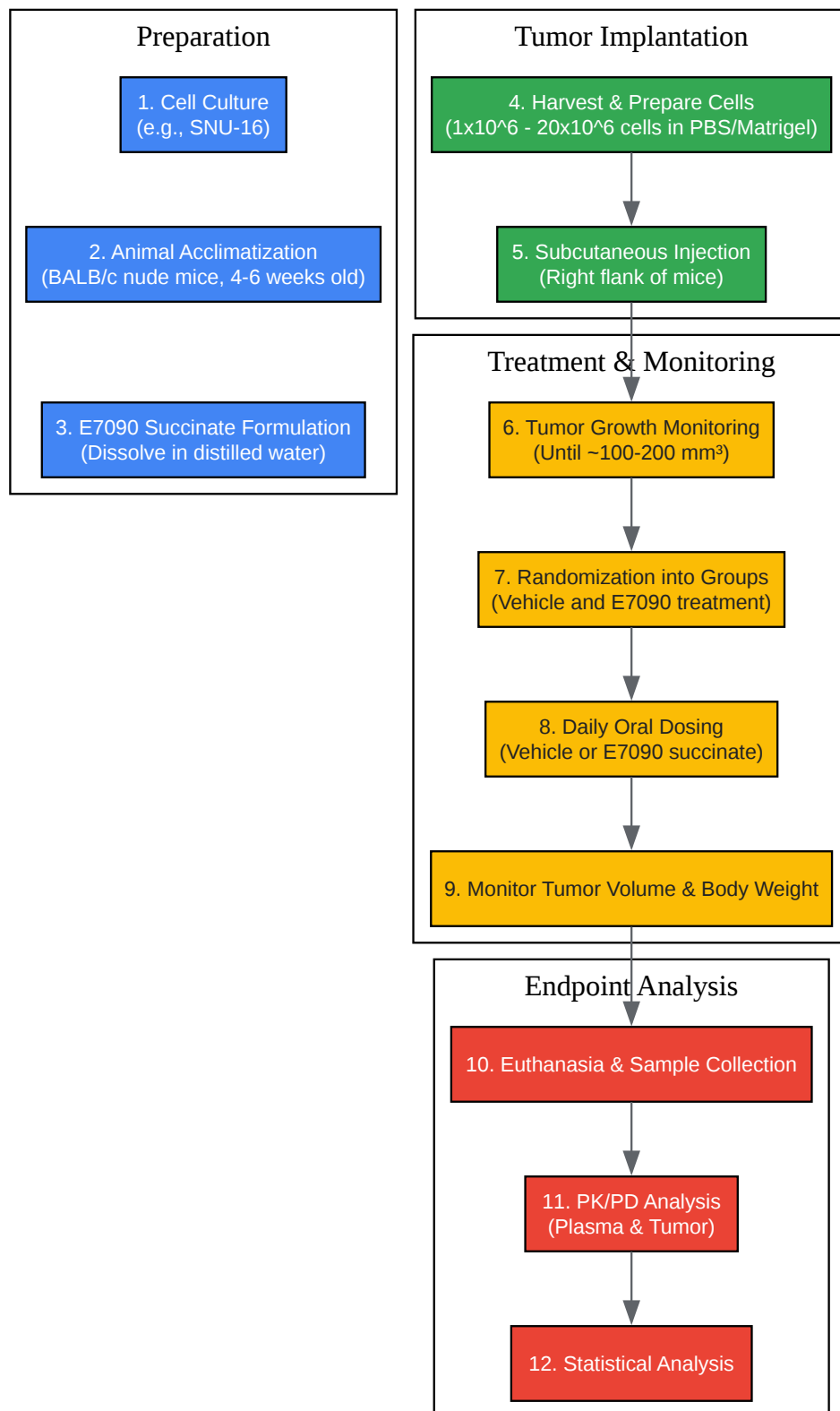
Table 2: Pharmacokinetic Parameters of E7090 in SNU-16 Xenograft Model (Single Oral Dose)

Dose (mg/kg)	Cmax (ng/mL)	AUC (ng·h/mL)
3.13	9.31	27.5
6.25	23.8	84.4
12.5	94.2	228.5
25	179.7	481.6
50	415	1172.6

Experimental Protocols

Protocol 1: General Subcutaneous Xenograft Efficacy Study

This protocol outlines a typical workflow for evaluating the in vivo efficacy of **E7090 succinate** in a subcutaneous xenograft mouse model.



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Experimental workflow for in vivo efficacy studies.

Materials:

- Human cancer cell line with known FGFR alteration (e.g., SNU-16)
- Female BALB/c nude mice (4-6 weeks old)
- Cell culture medium and reagents
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- **E7090 succinate**
- Distilled water (for formulation)
- Gavage needles
- Calipers

Procedure:

- **Cell Culture:** Culture cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
- **Animal Acclimatization:** Allow mice to acclimatize to the facility for at least one week before the experiment.
- **E7090 Succinate Formulation:** Prepare a fresh solution of **E7090 succinate** in distilled water daily. The concentration should be calculated based on the desired dosage and the average body weight of the mice, with an administration volume of 0.1 mL/10 g body weight.
- **Cell Preparation and Implantation:** a. Harvest cells and wash with sterile PBS. b. Resuspend cells in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1×10^7 to 2×10^8 cells/mL. For SNU-16 cells, an injection of 1×10^6 to 20×10^6 cells per mouse has been

reported.^{[3][4][5]} c. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

- Tumor Growth and Treatment Initiation: a. Monitor tumor growth by measuring the length and width with calipers every 2-3 days. b. Calculate tumor volume using the formula: Volume = (width)² x length / 2. c. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
- Drug Administration: a. Administer **E7090 succinate** or vehicle (distilled water) orally via gavage once daily. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Endpoint and Sample Collection: a. Continue treatment for the specified duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined size. b. At the end of the study, euthanize the mice and collect blood (for pharmacokinetic and plasma biomarker analysis) and tumor tissue (for pharmacodynamic analysis).

Protocol 2: Pharmacodynamic Analysis - Western Blot for Phospho-FGFR

This protocol describes the analysis of FGFR phosphorylation in tumor tissue to confirm E7090 target engagement.

Materials:

- Tumor tissue lysates
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Phospho-FGFR (Tyr653/654)^{[6][7]}

- Total FGFR
- β -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescence substrate

Procedure:

- Protein Extraction and Quantification: Homogenize tumor tissues in lysis buffer and quantify protein concentration.
- SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane in blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-FGFR (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.[6] e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescence substrate.
- Analysis: Quantify band intensities and normalize the phospho-FGFR signal to total FGFR or a loading control.

Protocol 3: Pharmacodynamic Analysis - Plasma FGF23 ELISA

Elevated plasma Fibroblast Growth Factor 23 (FGF23) is a known pharmacodynamic biomarker of FGFR inhibition.

Materials:

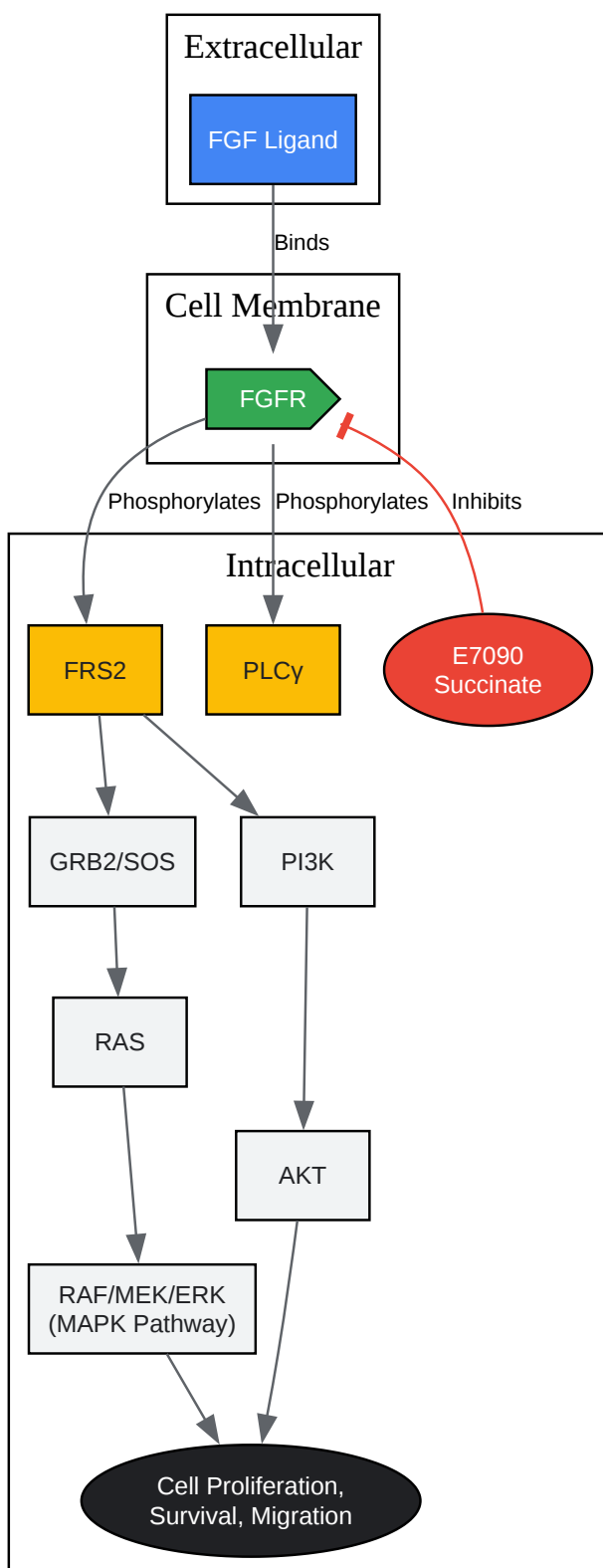
- Mouse plasma samples
- Commercial mouse FGF23 ELISA kit
- Microplate reader

Procedure:

- Follow the manufacturer's instructions provided with the commercial ELISA kit for the quantification of FGF23 in plasma samples.
- Briefly, this involves adding plasma samples and standards to a microplate pre-coated with an anti-FGF23 antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.
- Measure the absorbance using a microplate reader and calculate the FGF23 concentration based on the standard curve.

E7090 Signaling Pathway

E7090 inhibits the kinase activity of FGFRs, thereby blocking the activation of downstream signaling pathways that are critical for cancer cell growth and survival. The primary pathways affected are the RAS-MAPK and PI3K-AKT pathways.



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E7090 mechanism of action on the FGFR signaling pathway.

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